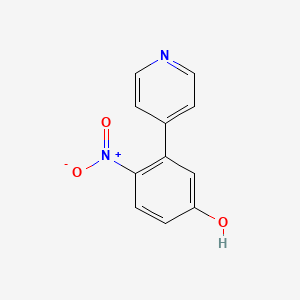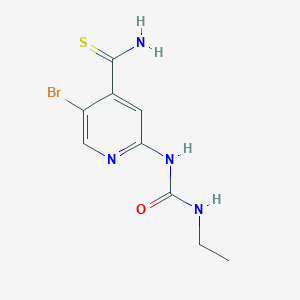
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-2-pyridine, is reacted with an amine to introduce the amino group at the 5-position.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the piperazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound and its derivatives may have potential therapeutic applications, such as in the treatment of neurological disorders or as antimicrobial agents.
Industry
In the industrial sector, the compound may be used in the synthesis of agrochemicals or as a building block for specialty chemicals.
作用機序
The mechanism of action of tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid methyl ester
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester derivative may offer unique properties such as increased stability or altered pharmacokinetics compared to other ester derivatives. This can make it more suitable for certain applications, such as in drug development where stability and bioavailability are crucial.
特性
分子式 |
C14H21ClN4O2 |
|---|---|
分子量 |
312.79 g/mol |
IUPAC名 |
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(15)8-10(16)9-17-12/h8-9H,4-7,16H2,1-3H3 |
InChIキー |
MGJJWQPUNAQTLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(5-Fluoro-6-methylpyridin-2-yl)ethyl]amine](/img/structure/B8322296.png)






